molecular formula C8H11NO3 B13494449 (R)-2-Acetamidohex-5-ynoic acid

(R)-2-Acetamidohex-5-ynoic acid

Cat. No.: B13494449
M. Wt: 169.18 g/mol
InChI Key: IFHYXPYZVZLDKD-SSDOTTSWSA-N
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Description

®-2-Acetamidohex-5-ynoic acid is an organic compound characterized by its unique structure, which includes an acetamido group and a terminal alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamidohex-5-ynoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material, such as a protected amino acid derivative.

    Formation of the Alkyne: The alkyne group is introduced through a series of reactions, such as the Sonogashira coupling, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Acetamido Group Introduction: The acetamido group is introduced through acetylation, where the amino group is reacted with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods: Industrial production of ®-2-Acetamidohex-5-ynoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Acetamidohex-5-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon or Lindlar’s catalyst.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon, Lindlar’s catalyst.

    Substitution: Acetic anhydride, acetyl chloride.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted amides.

Scientific Research Applications

®-2-Acetamidohex-5-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein modifications.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Acetamidohex-5-ynoic acid involves its interaction with specific molecular targets, such as enzymes. The acetamido group can form hydrogen bonds with active site residues, while the alkyne group can participate in covalent modifications of the enzyme. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    ®-2-Acetamidohexanoic acid: Similar structure but lacks the alkyne group.

    ®-2-Acetamido-3-butynoic acid: Contains a shorter carbon chain.

    ®-2-Acetamido-4-pentynoic acid: Contains a different alkyne position.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(2R)-2-acetamidohex-5-ynoic acid

InChI

InChI=1S/C8H11NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h1,7H,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m1/s1

InChI Key

IFHYXPYZVZLDKD-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)N[C@H](CCC#C)C(=O)O

Canonical SMILES

CC(=O)NC(CCC#C)C(=O)O

Origin of Product

United States

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